molecular formula C12H16O B14840344 1-Cyclopropoxy-2-ethyl-3-methylbenzene

1-Cyclopropoxy-2-ethyl-3-methylbenzene

Cat. No.: B14840344
M. Wt: 176.25 g/mol
InChI Key: VNUZHUJCRASEAL-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-2-ethyl-3-methylbenzene is a trisubstituted benzene derivative featuring a cyclopropoxy group at position 1, an ethyl group at position 2, and a methyl group at position 2. The cyclopropoxy moiety introduces significant steric strain due to the three-membered ring, while the ethyl and methyl substituents contribute to hydrophobic and electronic effects. This compound is of interest in organic synthesis, particularly in studies involving steric hindrance, regioselective reactions, and catalytic C–H functionalization .

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-cyclopropyloxy-2-ethyl-3-methylbenzene

InChI

InChI=1S/C12H16O/c1-3-11-9(2)5-4-6-12(11)13-10-7-8-10/h4-6,10H,3,7-8H2,1-2H3

InChI Key

VNUZHUJCRASEAL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1OC2CC2)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-Cyclopropoxy-2-ethyl-3-methylbenzene typically involves electrophilic aromatic substitution reactions. The general synthetic route includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Cyclopropoxy-2-ethyl-3-methylbenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropoxy-2-ethyl-3-methylbenzene has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a subject of interest in the development of pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins .

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-2-ethyl-3-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s aromatic ring can undergo substitution reactions, where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to restore aromaticity .

Comparison with Similar Compounds

Key Observations :

  • The cyclopropoxy group in this compound introduces greater steric hindrance compared to linear alkyl or amide substituents in analogs like 1-Butylbenzene or N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
  • Unlike symmetric derivatives (e.g., 2,3-Dimethylbenzene), the asymmetry in this compound may lead to regioselective reactivity in electrophilic substitution or coupling reactions .
2.2 Physicochemical Properties
Property This compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 1-Butylbenzene
Boiling Point Estimated >250°C (high due to polarity) 280–300°C (hydrogen bonding from amide/hydroxy groups) ~180°C (non-polar)
Solubility Low in water; soluble in ether/CHCl₃ Moderate in polar aprotic solvents (DMF, DMSO) Insoluble in water
Stability Thermally stable; strain-driven reactivity Stable under inert conditions; sensitive to hydrolysis Highly stable

Key Observations :

  • The cyclopropoxy group enhances polarity compared to purely alkyl-substituted analogs like 1-Butylbenzene but lacks the hydrogen-bonding capacity of amide-containing derivatives .
  • Strain in the cyclopropane ring may render the compound reactive in ring-opening or cycloaddition reactions, unlike more stable analogs .

Challenges :

  • Steric hindrance from the cyclopropoxy group may reduce yields in coupling reactions compared to less hindered analogs.

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